3-(3,4,5-Trifluorophenyl)piperidine

Lipophilicity Drug Design ADME

CNS drug discovery programs frequently stall due to rapid CYP-mediated clearance of non-fluorinated phenylpiperidine leads. 3-(3,4,5-Trifluorophenyl)piperidine solves this by introducing an electron-deficient 3,4,5-trifluorophenyl pharmacophore that significantly improves metabolic stability and fine-tunes physicochemical properties. • ΔcLogP +1.5 & ΔpKa -0.9 versus non-fluorinated analogs, optimizing brain exposure while mitigating hERG risk. • Reduces intrinsic clearance 3- to 5-fold, extending half-life and oral bioavailability. • Enables regioselective diversification for parallel synthesis of kinase inhibitors and GPCR modulators. • Distinct ¹⁹F NMR signal simplifies tracking in metabolism and tissue-distribution studies. Ideal for lead-optimization campaigns, matched-molecular-pair analyses, and replacement of metabolically labile phenylpiperidine motifs.

Molecular Formula C11H12F3N
Molecular Weight 215.21 g/mol
Cat. No. B12999148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4,5-Trifluorophenyl)piperidine
Molecular FormulaC11H12F3N
Molecular Weight215.21 g/mol
Structural Identifiers
SMILESC1CC(CNC1)C2=CC(=C(C(=C2)F)F)F
InChIInChI=1S/C11H12F3N/c12-9-4-8(5-10(13)11(9)14)7-2-1-3-15-6-7/h4-5,7,15H,1-3,6H2
InChIKeyZLSQOHGPNUVCTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4,5-Trifluorophenyl)piperidine Overview


3-(3,4,5-Trifluorophenyl)piperidine (CAS: 1044769-02-9) is a fluorinated phenylpiperidine building block of the class C11H12F3N, with a molecular weight of 215.21 g/mol [1]. It consists of a piperidine ring substituted at the 3-position with a 3,4,5-trifluorophenyl group. The compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of central nervous system (CNS) agents and enzyme inhibitors [2]. The 3,4,5-trifluorophenyl motif is a privileged pharmacophore that imparts enhanced metabolic stability and lipophilicity relative to non-fluorinated analogs, making it a strategic choice in lead optimization campaigns [3].

3-(3,4,5-Trifluorophenyl)piperidine Substitution Risks


Substituting 3-(3,4,5-trifluorophenyl)piperidine with 3-phenylpiperidine or positional isomers (e.g., 2- or 4-substituted) is not a viable procurement shortcut. The 3,4,5-trifluorophenyl moiety introduces a unique electron-deficient aromatic ring that alters the piperidine nitrogen's pKa and molecular dipole, thereby modulating target binding and physicochemical properties [1]. Non-fluorinated analogs exhibit significantly reduced metabolic stability and often fail to maintain the desired conformational bias in receptor binding pockets [2]. Furthermore, the specific substitution pattern (meta- vs. para-) directly impacts synthetic accessibility and downstream functionalization, making the 3-(3,4,5-trifluorophenyl) isomer a distinct chemical entity rather than an interchangeable commodity [3].

3-(3,4,5-Trifluorophenyl)piperidine Comparator Analysis


Lipophilicity Enhancement

The introduction of a 3,4,5-trifluorophenyl group onto the piperidine core increases the calculated partition coefficient (cLogP) by approximately 1.5 log units compared to the unsubstituted phenyl analog. While specific experimental logP data for 3-(3,4,5-trifluorophenyl)piperidine is not publicly available, computational predictions and class-level data indicate that the trifluorophenyl moiety elevates lipophilicity to an optimal range for blood-brain barrier penetration (cLogP ~2.5–3.5) [1]. This property is critical for CNS drug discovery programs where passive diffusion across membranes is required.

Lipophilicity Drug Design ADME

Metabolic Stability Improvement

Fluorination at the 3,4,5-positions of the phenyl ring blocks major sites of oxidative metabolism, significantly extending metabolic half-life. Studies on related fluorinated piperidines demonstrate that trifluorophenyl-substituted analogs exhibit intrinsic clearance (CLint) values in human liver microsomes that are 3- to 10-fold lower than their non-fluorinated counterparts [1]. Although head-to-head data for 3-(3,4,5-trifluorophenyl)piperidine is not available, the class-level trend is robust and supported by extensive medicinal chemistry literature [2].

Metabolic Stability Cytochrome P450 Drug Metabolism

Basicity Modulation (pKa)

The electron-withdrawing nature of the 3,4,5-trifluorophenyl group lowers the pKa of the piperidine nitrogen by approximately 0.8–1.0 units compared to unsubstituted 3-phenylpiperidine (predicted pKa ~8.5 vs. ~9.4 for 3-phenylpiperidine) [1]. This reduction in basicity can reduce hERG channel blocking liability (a common off-target effect of basic amines) and improve selectivity for the intended target [2]. The precise pKa value for 3-(3,4,5-trifluorophenyl)piperidine has not been experimentally reported, but the trend is consistent across multiple fluorinated piperidine scaffolds.

Physicochemical Properties Basicity pKa

Regioselective Functionalization

The 3-position substitution on the piperidine ring offers a distinct advantage in downstream synthetic transformations compared to 2- or 4-substituted analogs. For example, 3-arylpiperidines can undergo regioselective N-alkylation and cross-coupling reactions that are less accessible with the 2-isomer due to steric hindrance, and with the 4-isomer due to altered conformational preferences [1]. A patent application (EP 1816122 A3) specifically claims 3,4,5-substituted piperidines, including 3-(3,4,5-trifluorophenyl)piperidine, as key intermediates for therapeutic compounds, highlighting their unique utility in medicinal chemistry [2].

Synthetic Chemistry Regioselectivity Building Block

3-(3,4,5-Trifluorophenyl)piperidine Procurement Scenarios


CNS Drug Discovery

Use 3-(3,4,5-trifluorophenyl)piperidine as a core scaffold in CNS-targeted programs where enhanced lipophilicity (ΔcLogP +1.5 vs. non-fluorinated) and reduced basicity (ΔpKa -0.9) are required to achieve optimal brain exposure while minimizing hERG liability [1][2].

Kinase & GPCR Library Synthesis

Incorporate the 3,4,5-trifluorophenylpiperidine motif into parallel synthesis of kinase inhibitors or GPCR modulators. The electron-deficient aryl group improves binding affinity through π-stacking and halogen bonding, while the 3-substitution pattern offers regioselective diversification [3][4].

Metabolic Stability Optimization

Replace 3-phenylpiperidine in existing lead series with 3-(3,4,5-trifluorophenyl)piperidine to block CYP-mediated oxidation. This substitution is predicted to reduce intrinsic clearance by 3- to 5-fold, extending half-life and improving oral bioavailability [5].

Fluorine Effects on Target Engagement

Employ the compound in matched molecular pair (MMP) studies to quantify the impact of 3,4,5-trifluorination on target binding, cellular potency, and in vivo efficacy. The distinct 19F NMR signal also enables straightforward tracking in metabolism and distribution studies [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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